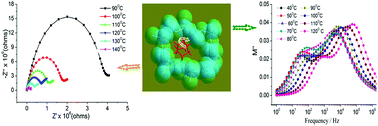Dielectric response and anhydrous proton conductivity in a chiral framework containing a non-polar molecular rotor†
Dalton Transactions Pub Date: 2015-11-09 DOI: 10.1039/C5DT03878B
Abstract
Herein, we report a chiral 3D framework with the formula [Co(HPO3)2][H2DABCO] (DABCO = 1,4-diazabicyclo[2.2.2]octane). This compound exhibits two distinct dielectric anomalies, one attributed to the transfer of protons between non-polar DABCO and the inorganic framework, and the other to the in-plane oscillatory fluctuation of the DABCO molecule. It also exhibits proton conductivity under high-temperature anhydrous conditions.


Recommended Literature
- [1] Room-temperature metal-activator-free phosphorescence from mesoporous silica†
- [2] Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity†
- [3] Powder microelectrode embedded with carboxyl multi-walled carbon nanotubes for sensitive and quantitative detection of nitrofuran residues
- [4] The dual-function sacrificing template directed formation of MoS2/C hybrid nanotubes enabling highly stable and ultrafast sodium storage†
- [5] Evolution of water chemistry in natural acidic environments in Yangmingshan, Taiwan
- [6] A high performance catalyst for methane conversion to methanol: graphene supported single atom Co†
- [7] Multidimensional protein characterisation using microfluidic post-column analysis†
- [8] GC-on-chip: integrated column and photoionization detector
- [9] Covalent palladium–zinc bonds and their reactivity†
- [10] A FRET-based ratiometric sensor for mercury ions in water with multi-layered silicananoparticles as the scaffold†










